molecular formula C13H18BrNO2 B268589 5-bromo-N-(sec-butyl)-2-ethoxybenzamide

5-bromo-N-(sec-butyl)-2-ethoxybenzamide

Cat. No. B268589
M. Wt: 300.19 g/mol
InChI Key: NVSNYZUBUDCNSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(sec-butyl)-2-ethoxybenzamide, also known as BSEB, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its pharmacological properties.

Mechanism of Action

5-bromo-N-(sec-butyl)-2-ethoxybenzamide acts as a selective antagonist of TRPV1 channels, which are involved in the transmission of pain signals. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and protons. 5-bromo-N-(sec-butyl)-2-ethoxybenzamide binds to the channel and prevents its activation, thereby reducing pain transmission. 5-bromo-N-(sec-butyl)-2-ethoxybenzamide also has anti-inflammatory and neuroprotective effects, which may be attributed to its ability to modulate TRPV1 channels.
Biochemical and Physiological Effects:
5-bromo-N-(sec-butyl)-2-ethoxybenzamide has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to reduce pain transmission by blocking TRPV1 channels. 5-bromo-N-(sec-butyl)-2-ethoxybenzamide has been used to study the role of TRPV1 channels in various physiological and pathological conditions.

Advantages and Limitations for Lab Experiments

5-bromo-N-(sec-butyl)-2-ethoxybenzamide has several advantages for lab experiments. It is a selective antagonist of TRPV1 channels, which makes it a useful tool for studying the role of these channels in various physiological and pathological conditions. 5-bromo-N-(sec-butyl)-2-ethoxybenzamide also has anti-inflammatory and neuroprotective effects, which make it a promising candidate for the development of new drugs. However, 5-bromo-N-(sec-butyl)-2-ethoxybenzamide has some limitations. It is not very soluble in water, which may make it difficult to administer in certain experiments. Additionally, 5-bromo-N-(sec-butyl)-2-ethoxybenzamide may have off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 5-bromo-N-(sec-butyl)-2-ethoxybenzamide. One direction is to study the potential use of 5-bromo-N-(sec-butyl)-2-ethoxybenzamide as a therapeutic agent for pain and inflammation. Another direction is to investigate the role of TRPV1 channels in various physiological and pathological conditions using 5-bromo-N-(sec-butyl)-2-ethoxybenzamide as a tool. Additionally, further studies are needed to understand the mechanism of action of 5-bromo-N-(sec-butyl)-2-ethoxybenzamide and its potential off-target effects.

Synthesis Methods

The synthesis of 5-bromo-N-(sec-butyl)-2-ethoxybenzamide involves the reaction of 5-bromo-2-ethoxybenzoic acid with sec-butylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure 5-bromo-N-(sec-butyl)-2-ethoxybenzamide.

Scientific Research Applications

5-bromo-N-(sec-butyl)-2-ethoxybenzamide has shown promising results in scientific research for its pharmacological properties. It has been used as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the transmission of pain signals. 5-bromo-N-(sec-butyl)-2-ethoxybenzamide has also been shown to have anti-inflammatory and neuroprotective effects. Additionally, 5-bromo-N-(sec-butyl)-2-ethoxybenzamide has been used as a tool to study the role of TRPV1 channels in various physiological and pathological conditions.

properties

Product Name

5-bromo-N-(sec-butyl)-2-ethoxybenzamide

Molecular Formula

C13H18BrNO2

Molecular Weight

300.19 g/mol

IUPAC Name

5-bromo-N-butan-2-yl-2-ethoxybenzamide

InChI

InChI=1S/C13H18BrNO2/c1-4-9(3)15-13(16)11-8-10(14)6-7-12(11)17-5-2/h6-9H,4-5H2,1-3H3,(H,15,16)

InChI Key

NVSNYZUBUDCNSU-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C1=C(C=CC(=C1)Br)OCC

Canonical SMILES

CCC(C)NC(=O)C1=C(C=CC(=C1)Br)OCC

Origin of Product

United States

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